molecular formula C6H7NO2 B6235271 5-ethyl-1,3-oxazole-2-carbaldehyde CAS No. 1083224-33-2

5-ethyl-1,3-oxazole-2-carbaldehyde

Cat. No. B6235271
CAS RN: 1083224-33-2
M. Wt: 125.1
InChI Key:
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Description

Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. The specific compound you’re asking about, “5-ethyl-1,3-oxazole-2-carbaldehyde”, would be an oxazole with an ethyl group attached at the 5-position and a formyl group (carbaldehyde) at the 2-position .


Molecular Structure Analysis

The molecular structure of “5-ethyl-1,3-oxazole-2-carbaldehyde” would consist of a five-membered oxazole ring with an ethyl group attached at the 5-position and a formyl group at the 2-position . The exact structure would need to be confirmed through spectroscopic analysis.


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that “5-ethyl-1,3-oxazole-2-carbaldehyde” can undergo aren’t readily available in the literature I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-ethyl-1,3-oxazole-2-carbaldehyde” would depend on its specific structure. For example, similar compounds like “1,3-oxazole-2-carboxaldehyde” are reported to be liquid at room temperature and are stored at -20C .

Mechanism of Action

The mechanism of action would depend on the specific application of “5-ethyl-1,3-oxazole-2-carbaldehyde”. Oxazoles are found in various bioactive compounds and can exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with “5-ethyl-1,3-oxazole-2-carbaldehyde” would depend on its specific properties. Similar compounds like “5-methyl-1,3-oxazole-2-carbaldehyde” are labeled with the GHS07 pictogram and have hazard statements H315, H319, and H335 .

Future Directions

The future directions for research on “5-ethyl-1,3-oxazole-2-carbaldehyde” would depend on its potential applications. Oxazoles are a focus of research due to their presence in various bioactive compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-1,3-oxazole-2-carbaldehyde involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. This intermediate is then reacted with sodium ethoxide to form 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester, which is subsequently oxidized with potassium permanganate to yield 5-ethyl-1,3-oxazole-2-carbaldehyde.", "Starting Materials": [ "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride", "Sodium ethoxide", "Potassium permanganate" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form ethyl 2-hydroxyiminoacetate.", "Step 2: Ethyl 2-hydroxyiminoacetate is reacted with sodium ethoxide in ethanol to form 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester.", "Step 3: 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester is oxidized with potassium permanganate in the presence of sulfuric acid to yield 5-ethyl-1,3-oxazole-2-carbaldehyde." ] }

CAS RN

1083224-33-2

Product Name

5-ethyl-1,3-oxazole-2-carbaldehyde

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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